1-(3-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid
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Overview
Description
1-(3-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid is a compound that features a thiophene ring substituted with a methyl group at the 3-position and a piperidine ring substituted with a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid typically involves the condensation of 3-methylthiophene-2-carboxylic acid with piperidine-3-carboxylic acid under specific reaction conditions. The process may include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
1-(3-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: A structurally related compound with similar chemical properties.
Piperidine-3-carboxylic acid: Shares the piperidine ring structure but lacks the thiophene moiety.
3-Methylthiophene: Contains the thiophene ring with a methyl group but lacks the piperidine and carboxylic acid functionalities.
Uniqueness: 1-(3-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid is unique due to the combination of the thiophene and piperidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15NO3S |
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Molecular Weight |
253.32 g/mol |
IUPAC Name |
1-(3-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3S/c1-8-4-6-17-10(8)11(14)13-5-2-3-9(7-13)12(15)16/h4,6,9H,2-3,5,7H2,1H3,(H,15,16) |
InChI Key |
GTAKQEGKEGHUBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCCC(C2)C(=O)O |
Origin of Product |
United States |
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